molecular formula C22H33N5O8 B12599195 L-Tyrosyl-L-valyl-L-asparaginyl-L-threonine CAS No. 915224-09-8

L-Tyrosyl-L-valyl-L-asparaginyl-L-threonine

Katalognummer: B12599195
CAS-Nummer: 915224-09-8
Molekulargewicht: 495.5 g/mol
InChI-Schlüssel: NOJJHTNBDULCQK-NSYPXKJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Tyrosyl-L-valyl-L-asparaginyl-L-threonine is a peptide compound composed of four amino acids: tyrosine, valine, asparagine, and threonine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-valyl-L-asparaginyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide.

Analyse Chemischer Reaktionen

Types of Reactions

L-Tyrosyl-L-valyl-L-asparaginyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dopaquinone.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or periodate can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dopaquinone, while reduction of disulfide bonds results in free thiols.

Wissenschaftliche Forschungsanwendungen

L-Tyrosyl-L-valyl-L-asparaginyl-L-threonine has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Wirkmechanismus

The mechanism of action of L-Tyrosyl-L-valyl-L-asparaginyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes, alter signal transduction pathways, or affect gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Tyrosyl-L-valyl-L-asparagine: Similar structure but lacks the threonine residue.

    L-Asparaginyl-L-valyl-L-leucyl-L-histidyl-L-tyrosyl-L-threonyl-L-alanine: A longer peptide with additional amino acids.

    L-Leucine, L-valyl-L-threonyl-L-asparaginyl-L-seryl-L-phenylalanyl-L-tyrosyl: Contains different amino acids but shares some similarities.

Uniqueness

L-Tyrosyl-L-valyl-L-asparaginyl-L-threonine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential biological activities. Its unique structure allows it to interact with specific molecular targets, making it valuable for research and therapeutic applications.

Eigenschaften

CAS-Nummer

915224-09-8

Molekularformel

C22H33N5O8

Molekulargewicht

495.5 g/mol

IUPAC-Name

(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C22H33N5O8/c1-10(2)17(26-19(31)14(23)8-12-4-6-13(29)7-5-12)21(33)25-15(9-16(24)30)20(32)27-18(11(3)28)22(34)35/h4-7,10-11,14-15,17-18,28-29H,8-9,23H2,1-3H3,(H2,24,30)(H,25,33)(H,26,31)(H,27,32)(H,34,35)/t11-,14+,15+,17+,18+/m1/s1

InChI-Schlüssel

NOJJHTNBDULCQK-NSYPXKJZSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O

Kanonische SMILES

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.